H-Phe-Phe-OH . HCl

Overview

Description

“H-Phe-Phe-OH . HCl” is a short peptide composed of two phenylalanine molecules . It has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Synthesis Analysis

The Phe-Phe motif can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .

Molecular Structure Analysis

The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure . The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Phe-Phe-OH . HCl” are largely determined by its Phe-Phe motif. This motif allows the molecule to self-assemble into various structures, including nanostructures and hydrogels . The exact physical and chemical properties can vary depending on the specific conditions and the presence of other molecules.

Scientific Research Applications

Coordination and Structural Analysis

H-Phe-Phe-OH . HCl, in its hydrochloride form, has been studied for its coordination ability with metals, particularly gold (Au). Research by Koleva et al. (2007) detailed how the dipeptide coordinates with Au(III), indicating its potential in the field of coordination chemistry and metal complex formation.

Environmental and Biological Systems

The use of phenylalanine (a component of H-Phe-Phe-OH . HCl) as a probe in environmental chemistry has been highlighted. Fisher et al. (2012) demonstrated its application in monitoring the kinetics of hydroxyl radical formation in pyrite-induced systems, which is vital for understanding ecological and biological systems' exposure to reactive oxygen species.

Nanotechnology and Biomaterials

In nanotechnology, the self-assembly properties of diphenylalanine motifs, including H-Phe-Phe-OH, have been explored. Datta et al. (2018) investigated the self-assembly of free and protected diphenylalanine scaffolds, revealing their potential in developing functional nano-architectures for biomaterial chemistry, sensors, and bioelectronics.

Hydroxyl Radical Research

The role of phenylalanine in the generation and reaction with hydroxyl radicals has been a subject of study in various environmental and chemical processes. Research such as Zeng et al. (2020) and Simic et al. (1984) delve into the kinetics and mechanisms of hydroxyl radical interactions, demonstrating the importance of phenylalanine and its derivatives in understanding radical chemistry.

Peptide Synthesis

In peptide synthesis, the effects of different salts, including HCl, on coupling reactions have been studied to optimize the synthesis processes. Thaler et al. (1991) examined the influence of Li-salts in peptide-coupling reactions using models like Ac-Phe-OH and HCl•H-Ala-OMe.

Spectroscopy and Solution Chemistry

Studies on the spectroscopic analysis and behavior of phenylalanine in aqueous solutions provide insights into its interactions and transformations. For instance, Olsztynska et al. (2006) investigated the water evaporation from L-phenylalanine aqueous solutions, shedding light on the structural changes of L-phenylalanine molecules.

Hydrogen Bonding and Amino Acid Interactions

The interactions involving the aromatic groups of phenylalanine, as part of larger amino acid structures, have been explored through computational studies. Scheiner et al. (2002) compared various types of hydrogen bonds involving aromatic amino acids, offering insights into the role of phenylalanine in protein structure and stability.

Reaction Kinetics and Environmental Implications

Research into the reaction kinetics and environmental implications of hydroxyl radicals, with a focus on phenylalanine, provides valuable information for environmental science and technology. Works like Gligorovski et al. (2015) and Kwan & Voelker (2003) delve into the role of hydroxyl radicals in different environmental compartments.

Safety And Hazards

Future Directions

The Phe-Phe motif, including “H-Phe-Phe-OH . HCl”, holds substantial promise for the creation of the next generation nanomedicines . Its unique properties and ability to self-assemble into various structures make it a valuable tool in nanomedicine, with potential applications in drug delivery, biomaterials, and new therapeutic paradigms .

properties

IUPAC Name |

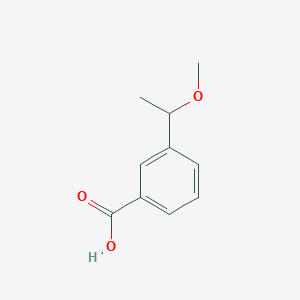

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.ClH/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVAZYOKLTFSH-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-Phe-OH . HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)

![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)

![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)

![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)

![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)